2-Hydroxy-7-nitrofluorene
Overview
Description
Synthesis Analysis
The synthesis of 2-Nitrofluorenone, a closely related compound, provides insights into the chemical processes that could be applied to or are similar to those for 2-Hydroxy-7-nitrofluorene. The optimal conditions for its synthesis involve oxidation and nitration, with water as a solvent and specific ratios of reactants, highlighting a methodological approach to achieving high purity and yield of nitrofluorene derivatives (Zhao, 2009).
Molecular Structure Analysis
The structure of nitrofluorene compounds is characterized by the presence of nitro groups attached to the fluorene ring, which significantly influences their chemical behavior and physical properties. For 2-Hydroxy-7-nitrofluorene, the hydroxy and nitro substituents are expected to affect its electronic distribution and steric configuration, impacting its reactivity and interaction with biological systems.
Chemical Reactions and Properties
The metabolism of 2-nitrofluorene by the fungus Cunninghamella elegans has been studied, resulting in several metabolites, including hydroxylated forms which could be analogous to the reactions 2-Hydroxy-7-nitrofluorene undergoes in environmental or biological contexts (Pothuluri et al., 1996). This demonstrates the compound's potential to undergo biotransformation, leading to various metabolites with different properties and biological activities.
Physical Properties Analysis
While specific details on the physical properties of 2-Hydroxy-7-nitrofluorene are not directly available, examining similar compounds like 2-Nitrofluorenone provides a basis for understanding. These compounds generally exhibit solid-state characteristics with specific melting points, solubilities, and spectral properties that can be influenced by their nitro and hydroxy substituents.
Chemical Properties Analysis
The chemical properties of nitro-PAHs, including 2-Hydroxy-7-nitrofluorene, are significantly defined by their nitro groups, which contribute to their mutagenic and carcinogenic potential. These compounds can undergo reactions such as nitroreduction, leading to the formation of reactive intermediates capable of binding to DNA, RNA, and proteins, contributing to their biological effects (Mulder et al., 1982; Ritter et al., 2002).
Scientific Research Applications
Carcinogenic and Mutagenic Properties :
- 2-Nitrofluorene (NF) acts as a moderate initiator and weak promoter of chemical carcinogenesis in rats. Its metabolites, including hydroxylated nitrofluorene, are notably mutagenic, suggesting a role in carcinogenesis (Möller et al., 1989).
- The nitroreduction of 2,7-dinitrofluorene results in the formation of DNA adducts, indicating potential carcinogenic and mutagenic effects (Ritter et al., 2002).
- The metabolism of 2-nitrofluorene in rats leads to the production of mutagenic metabolites, which contribute to its carcinogenic properties (Möller et al., 1987).
Impact on Sperm Motility :
- Derivatives of 2-nitrofluorene, including potentially 2-Hydroxy-7-nitrofluorene, can significantly affect human sperm motility (Leijonhufvud et al., 1994).
Estrogenic Activity :
- The estrogenic activity of 2-nitrofluorene is attributed to its metabolism by liver microsomes, particularly the formation of a 7-hydroxylated metabolite (Fujimoto et al., 2003).
Role in Metabolic Pathways :
- 2-Nitrofluorene quickly enters metabolic pathways related to carcinogenesis in rats, and its hydroxylated metabolites are among the most mutagenic (Möller et al., 1985).
Molecular Dynamics and Spectral Oscillations :
- Studies on 2-amino- and 2-hydroxy-7-nitrofluorene highlight their molecular dynamics and spectral oscillations in polynucleotides, which are crucial for understanding polar solvation and relaxation pathways (Karunakaran et al., 2008).
Safety And Hazards
Future Directions
The future directions of research on 2-Hydroxy-7-nitrofluorene could involve a comprehensive understanding of its biotransformation process and the activation of various Nitropolycyclic Aromatic Hydrocarbons (NPAHs) catalyzed by human P450 enzyme . This could aid in the development of new methods for the detection and analysis of NPAHs in environmental samples .
properties
IUPAC Name |
7-nitro-9H-fluoren-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTOHJFKIJLYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Record name | 2-HYDROXY-7-NITROFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20506 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074871 | |
Record name | 2-Hydroxy-7-nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-hydroxy-7-nitrofluorene is a solid. | |
Record name | 2-HYDROXY-7-NITROFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20506 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Hydroxy-7-nitrofluorene | |
CAS RN |
6633-40-5 | |
Record name | 2-HYDROXY-7-NITROFLUORENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20506 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7-Nitro-9H-fluoren-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoren-2-ol, 7-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002667838 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Hydroxy-7-nitrofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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